Regioisomeric Selectivity in Kinesin Spindle Protein (KSP) Inhibitor Synthesis
In the preparation of dihydroquinolinone and tetrahydroquinazolinone-based KSP inhibitors, the 3-(benzyloxy)benzoyl chloride scaffold is specifically employed to achieve the requisite spatial orientation of the benzyloxy moiety . While direct IC50 comparisons for the intermediate itself are not applicable, the validated medicinal chemistry literature demonstrates that the 3-substitution pattern is essential for target engagement; the corresponding 4-substituted isomer (4-benzyloxybenzoyl chloride) is instead utilized as a building block in ibrutinib synthesis [1], illustrating divergent downstream applications driven solely by regioisomeric identity.
| Evidence Dimension | Regioisomeric identity and application specificity |
|---|---|
| Target Compound Data | 3-(Benzyloxy)benzoyl chloride |
| Comparator Or Baseline | 4-(Benzyloxy)benzoyl chloride (CAS 1486-50-6) |
| Quantified Difference | Distinct validated applications: 3-isomer → KSP/FAAH inhibitors; 4-isomer → ibrutinib intermediate |
| Conditions | Medicinal chemistry synthetic routes; literature-validated building block usage |
Why This Matters
Procurement of the incorrect regioisomer would derail established synthetic protocols and lead to inactive or off-target compounds.
- [1] SUZHOU MIRACPHARMA TECHNOLOGY CO., LTD. Method for Preparing Ibrutinib. U.S. Patent Application Publication US2016/0264562 A1, September 15, 2016. View Source
